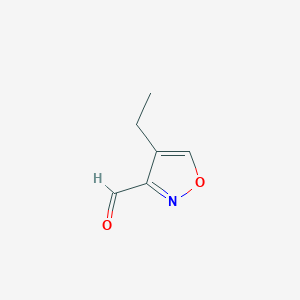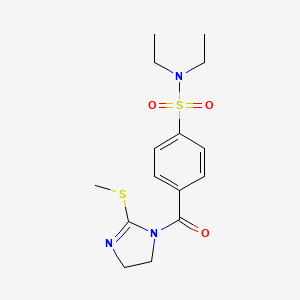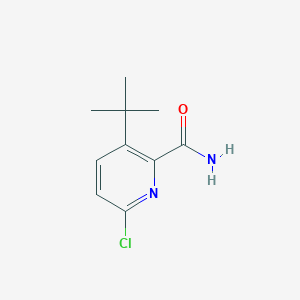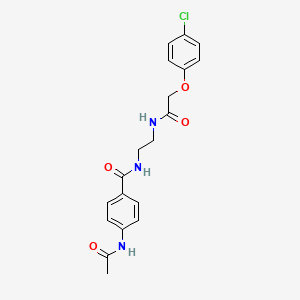
4-Ethyl-1,2-oxazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,2-oxazole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The ethyl group at the 4-position and the carbaldehyde group at the 3-position distinguish this particular oxazole derivative.
Synthesis Analysis
The synthesis of substituted oxazoles, such as this compound, can be achieved through various synthetic routes. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate. By employing a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain aromatic properties to the compound, influencing its reactivity and electronic distribution. The substituents attached to the oxazole ring, such as the ethyl and carbaldehyde groups, further modify the compound's chemical behavior and interaction with other molecules.
Chemical Reactions Analysis
Oxazole derivatives participate in a variety of chemical reactions. The presence of a carbaldehyde group allows for the formation of variously substituted derivatives through reactions with different reagents. For instance, the reaction of α,β-acetylenic aldehydes with sodium azide in DMSO at room temperature can lead to the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives . This showcases the reactivity of the carbaldehyde group in oxazole compounds under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. The oxazole ring contributes to the compound's aromaticity and stability, while the ethyl group adds to its hydrophobic character. The carbaldehyde group is polar and can participate in various chemical reactions, such as nucleophilic addition or condensation, due to the presence of the carbonyl group. The synthesis of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates demonstrates the reactivity of such compounds towards Grignard reagents, which could be indicative of the reactivity of this compound as well .
科学的研究の応用
Chemical Synthesis and Modification
4-Ethyl-1,2-oxazole-3-carbaldehyde is involved in various chemical synthesis processes. For instance, it participates in reactions leading to the formation of complex structures like oxazolo[3,2-a]indoles. Such reactions exhibit interesting chemical properties, including unexpected ring-opening mechanisms in certain conditions, as demonstrated in the synthesis of tricyclic systems from related compounds (Suzdalev et al., 2011).
Formation of Hemiaminals and Dimerization
Certain derivatives of this compound, particularly those with aromatic substituents, have been observed to dimerize in solid states to form carbonyl-free hemiaminals. This phenomenon is influenced by the electronic and structural nature of the substituents, demonstrating the compound’s versatility in different chemical environments (Browne, 1971).
Antimicrobial and Antioxidant Applications
Derivatives of this compound have potential antimicrobial and antioxidant applications. For example, certain triazolyl pyrazole derivatives synthesized from related compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring the potential biomedical applications of such derivatives (Bhat et al., 2016).
Catalysis and Stereoselectivity
The compound's derivatives are used in catalytic processes, particularly in reactions that require enantioselective synthesis. The steric and electronic effects of substrates have a significant impact on the stereoselectivity of these reactions, indicating the compound's role in facilitating complex catalytic processes (Togni & Pastor, 1989).
Complexation with Metals
This compound is involved in forming complexes with metals, leading to various applications in materials science and catalysis. For example, its derivatives have been used to synthesize silver(I) and palladium(II) complexes, which are characterized by interesting structural and chemical properties (Ghassemzadeh et al., 2008).
作用機序
Mode of Action
Oxazole derivatives are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of biochemical processes, including the formation of oximes and hydrazones .
Action Environment
The action, efficacy, and stability of 4-Ethyl-1,2-oxazole-3-carbaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment .
特性
IUPAC Name |
4-ethyl-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5-4-9-7-6(5)3-8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNNTPNYAQRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)